molecular formula C16H32Br2 B8755860 1,2-Dibromohexadecane CAS No. 63758-87-2

1,2-Dibromohexadecane

Cat. No. B8755860
Key on ui cas rn: 63758-87-2
M. Wt: 384.2 g/mol
InChI Key: JFIKENUFKAQPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06383561B1

Procedure details

The salt either 5 or 6 is dissolved in water and acidified with 1 Molar HCl added slowly dropwise with constant stirring until the solution becomes acidic. Immediately following, thick white precipitate falls out. After filtration, the precipitate is washed with water and air-dried to give 2,5-dicarbethoxy-3,4-dihydroxythiophene (7). The salt either (5, 2.5 grams) or 6 can be alkylated directly or the dihydrothiophene derivative (7) can be suspended in the appropriate 1,2-dihaloalkane or substituted 1,2-dihaloalkane and refluxed for 24 hours in the presence of anhydrous K2CO3 in anhydrous DMF. To prepare EDOT, either 1,2-dicholorethane (commercially available from Aldrich) or 1,2-dibromoethane (commercially from Aldrich) is used. To prepare the various substituted EDOT derivatives the appropriate 1,2-dibromoalkane is used, such as 1-dibromodecane, 1,2-dibromohexadecane (prepared from 1-hexadecene and bromine), 1,2-dibromohexane, other reported 1,2-dibromoolkane derivatives, and the like. The resulting 2,5-dicarbethoxy-3,4-ethylenedioxythiophene or 2,5-dicarbethoxy-3,4-alkylenedioxythiophene is refluxed in base, for example 10 percent aqueous sodium hydroxide solution for 1 to 2 hours, and the resulting insoluble material is collected by filtration. This material is acidified with 1 Normal HCl and recrystallized from methanol to produce either 2,5-dicarboxy-3,4-ethylenedioxythiophene or the corresponding 2,5-dicarboxy-3,4-alkylenedioxythiophene. The final step to reduce the carboxylic acid functional groups to hydrogen to produce the desired monomer is given in the references above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2,5-dicarbethoxy-3,4-alkylenedioxythiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1,2-dihaloalkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
substituted 1,2-dihaloalkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
1,2-dibromoalkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
1-dibromodecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[S:7][C:8]([C:13]([O:15]CC)=[O:14])=[C:9]([OH:12])[C:10]=1[OH:11])([O:3]CC)=[O:2].C([O-])([O-])=O.[K+].[K+].[CH2:24]1OC2C(=CSC=2)O[CH2:25]1.BrCCBr.BrCC(Br)CCCCCCCCCCCCCC.BrCC(Br)CCCC.C(C1SC(C(OCC)=O)=C2OCCOC=12)(OCC)=O.[OH-].[Na+]>CN(C=O)C>[C:13]([C:8]1[S:7][C:6]([C:1]([OH:3])=[O:2])=[C:10]2[O:11][CH2:25][CH2:24][O:12][C:9]=12)([OH:15])=[O:14] |f:1.2.3,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C=1SC(=C(C1O)O)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(CCCCCCCCCCCCCC)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(CCCC)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C=1SC(=C2C1OCCO2)C(=O)OCC
Step Five
Name
2,5-dicarbethoxy-3,4-alkylenedioxythiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
1,2-dihaloalkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
substituted 1,2-dihaloalkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COC2=CSC=C2O1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COC2=CSC=C2O1
Step Thirteen
Name
1,2-dibromoalkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
1-dibromodecane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To prepare the
FILTRATION
Type
FILTRATION
Details
the resulting insoluble material is collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1SC(=C2C1OCCO2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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